molecular formula C7H7N3O2 B7783325 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile

Cat. No.: B7783325
M. Wt: 165.15 g/mol
InChI Key: SNWDPCVMGIGCNX-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4), which has been shown to be highly efficient under solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile may involve the use of heterogeneous catalysts such as mesoporous iron ion-exchanged Indian clay. This method allows for the efficient and reusable synthesis of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for the Biginelli reaction, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve refluxing in solvents such as ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: It is explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile include other dihydropyrimidinones and their derivatives, such as:

  • 3,4-dihydropyrimidin-2(1H)-one
  • 3,4-dihydropyrimidin-2(1H)-thione

Uniqueness

What sets this compound apart is its specific nitrile group, which can undergo unique chemical transformations and provide distinct biological activities compared to other dihydropyrimidinones .

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-3-1-4-10-5-2-6(11)9-7(10)12/h2,5H,1,4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWDPCVMGIGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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